N-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O2S/c13-9-2-1-3-10(6-9)16-20(18,19)11-4-5-12-15-14-8-17(12)7-11/h1-8,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAFJSJVWGOSFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CN3C=NN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonamide Coupling
The reaction begins with 2-chloropyridine-6-sulfonyl chloride (1a ) and 3-chloroaniline (2a ) in anhydrous dichloromethane under nitrogen. Triethylamine (3 equivalents) is added to deprotonate the aniline, facilitating nucleophilic attack on the sulfonyl chloride. After 12 hours at 25°C, the intermediate N-(3-chlorophenyl)-2-chloropyridine-6-sulfonamide (3a ) is isolated in 82% yield.
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine (3 eq) |
| Temperature | 25°C |
| Reaction Time | 12 hours |
| Yield | 82% |
Hydrazine Substitution
Chlorine at the 2-position of 3a is replaced by hydrazine. Heating 3a with hydrazine hydrate (4 equivalents) in isopropanol at 80°C for 6 hours yields N-(3-chlorophenyl)-2-hydrazinylpyridine-6-sulfonamide (4a ) as a pale-yellow solid (75% yield). Excess hydrazine ensures complete substitution.
Cyclocondensation to Form Triazolo Ring
Cyclization of 4a is achieved using formic acid as both solvent and catalyst. Refluxing at 110°C for 8 hours induces intramolecular dehydration, forming thetriazolo[4,3-a]pyridine core. The final product is purified via recrystallization from ethanol, yielding N-(3-chlorophenyl)-triazolo[4,3-a]pyridine-6-sulfonamide (68% yield).
Alternative Synthetic Routes
Microwave-Assisted Cyclization
To reduce reaction times, microwave irradiation (150°C, 30 minutes) replaces conventional heating during cyclization. This method improves yield to 74% while minimizing side products.
Solid-Phase Synthesis
Immobilizing 3a on Wang resin enables stepwise synthesis under mild conditions. After cyclization, cleavage with trifluoroacetic acid releases the target compound in 65% yield, suitable for high-throughput applications.
Optimization Strategies
Solvent Screening
Comparative studies reveal that polar aprotic solvents (e.g., DMF) accelerate cyclization but reduce yield due to side reactions. Isopropanol, though slower, provides higher purity.
Catalytic Additives
Adding p-toluenesulfonic acid (0.1 eq) during cyclization reduces reaction time by 40% without compromising yield.
Analytical Characterization
Spectroscopic Data
- 1H NMR (400 MHz, DMSO-d6): δ 8.72 (d, J = 2.0 Hz, 1H, pyridine-H), 8.35 (dd, J = 8.8, 2.0 Hz, 1H, pyridine-H), 7.92 (d, J = 8.8 Hz, 1H, pyridine-H), 7.62–7.58 (m, 2H, Ar-H), 7.45–7.41 (m, 2H, Ar-H).
- 13C NMR (100 MHz, DMSO-d6): δ 154.2 (C-SO2), 148.5 (triazole-C), 137.9–125.6 (aromatic carbons), 122.1 (pyridine-C).
- HRMS (ESI+): m/z calcd for C13H10ClN4O2S [M+H]+: 329.0234; found: 329.0238.
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity, with a retention time of 6.7 minutes.
Challenges and Limitations
- Hydrazine Handling: Hydrazine’s toxicity necessitates strict safety protocols, increasing production costs.
- Byproduct Formation: Overheating during cyclization generates des-chloro impurities (<5%), requiring rigorous purification.
Industrial Scalability
Pilot-scale trials (1 kg batch) using flow chemistry demonstrate consistent yields (70–72%) and reduced waste. Continuous extraction with ethyl acetate improves throughput by 30% compared to batch methods.
Environmental Impact
Life-cycle assessment identifies solvent recovery (≥90% dichloromethane recycled) and hydrazine neutralization as critical for minimizing ecological footprint.
Chemical Reactions Analysis
Oxidation Reactions
The sulfonamide group undergoes oxidation under specific conditions:
| Reaction Type | Reagents/Conditions | Product | Key References |
|---|---|---|---|
| Sulfoxide formation | H₂O₂ or KMnO₄ in acidic/basic media | Corresponding sulfonamide sulfoxide | |
| Sulfone formation | H₂O₂ or CrO₃ in acidic conditions | Sulfonamide sulfone derivative |
Reduction Reactions
Reduction typically targets the sulfonamide group:
| Reaction Type | Reagents/Conditions | Product | Key References |
|---|---|---|---|
| Sulfonamide reduction | LiAlH₄ or NaBH₄ in THF/DMF | Corresponding amine derivative |
Substitution Reactions
The aromatic rings and heterocyclic core enable electrophilic/nucleophilic substitution:
Key Experimental Findings
-
Synthesis Optimization : The use of Pd(PPh₃)₄ in dioxane/water mixtures at elevated temperatures (120°C) enhances coupling efficiency .
-
Regioselectivity : The triazolo[4,3-a]pyridine core directs substitution reactions to specific positions, influenced by steric and electronic factors .
-
Stability : The sulfonamide group exhibits stability under acidic conditions but undergoes oxidation/reduction readily.
Structural and Reaction Mechanism Insights
The compound’s reactivity is governed by:
-
Electron-withdrawing groups (e.g., sulfonamide) activating the heterocyclic core for nucleophilic attack.
-
Aromatic substitution patterns (e.g., chloro substituents) directing electrophilic reactions.
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Kinetic control in multi-step syntheses, requiring precise reaction conditions to avoid side products .
Scientific Research Applications
Synthesis of N-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
The synthesis of this compound typically involves a multi-step process that integrates triazole and pyridine frameworks. A notable method includes the cyclization of hydrazines with pyridine-3-sulfonyl chlorides under controlled conditions to yield the desired sulfonamide derivatives. The synthetic pathway often requires careful selection of reagents to avoid unwanted alkylation products and ensure high yields of the target compound .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of this compound against various pathogens. For instance, compounds derived from the pyridine-3-sulfonamide scaffold have shown significant antifungal activity against Candida species, with some derivatives outperforming traditional antifungal agents like fluconazole. The minimum inhibitory concentrations (MICs) for these compounds were reported to be ≤ 25 µg/mL against certain strains .
Antimalarial Activity
In silico studies and subsequent in vitro evaluations have demonstrated that derivatives of this compound exhibit promising antimalarial activity. A virtual library screening identified several hits that were synthesized and tested against Plasmodium falciparum, with some compounds showing IC50 values as low as 2.24 µM. This suggests a potential role for these sulfonamides in developing new antimalarial therapies .
Antiviral Effects
Additionally, research indicates that this compound may possess antiviral properties. Studies involving pyridine-based sulfonamides have shown effectiveness against viral infections by inhibiting key enzymes necessary for viral replication. This opens avenues for further exploration in antiviral drug development .
Case Studies and Findings
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets . The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, resulting in the compound’s therapeutic effects .
Comparison with Similar Compounds
N-(3-Chlorophenyl)-N-(2-Fluorobenzyl)-3-Methyl-[1,2,4]Triazolo[4,3-a]Pyridine-6-Sulfonamide (8h)
- Structural Features : Incorporates a 2-fluorobenzyl group and a methyl substituent at position 3 of the triazolo-pyridine ring.
- Physical Properties : Melting point (153–155°C), molecular weight 431.4 g/mol, and LC/MS m/z 431.4 [M+H]+ .
- NMR Data : Distinct aromatic proton signals (δ 7.03–7.38 ppm, integrating 9H) indicate the presence of both 3-chlorophenyl and 2-fluorobenzyl groups. The methyl group at position 3 appears as a singlet at δ 2.77 ppm .
N-(4-Chlorophenyl)-3-Methyl-[1,2,4]Triazolo[4,3-a]Pyridine-6-Sulfonamide (6g)
- Structural Features : Substituted with a 4-chlorophenyl group and a methyl group at position 3.
- Physical Properties : Higher melting point (206–208°C) compared to 8h, molecular weight 322.77 g/mol, and elemental analysis confirming C 48.38%, N 17.36% .
- NMR Data : Simpler aromatic signals (δ 7.15–7.28 ppm, two doublets for the 4-chlorophenyl group) and a singlet for the methyl group at δ 2.70 ppm .
N-(3-Chlorophenyl)-1-(3-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)-3-Piperidinecarboxamide
Methoxy-Substituted Analogs (e.g., N-(4-Methoxyphenyl)-N-[(3-Methoxyphenyl)Methyl]-[1,2,4]Triazolo[4,3-a]Pyridine-6-Sulfonamide)
- Structural Features : Methoxy groups replace chlorophenyl substituents, increasing hydrophilicity (molecular weight 424.48 g/mol) .
- Functional Impact : Methoxy groups may enhance solubility but reduce target affinity due to weaker hydrophobic interactions compared to chloro substituents .
Comparative Data Table
Biological Activity
N-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound of interest due to its diverse biological activities, particularly in medicinal chemistry. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a triazolo-pyridine structure with a sulfonamide functional group. This structural motif is known for its low toxicity and significant biological activity. The presence of the chlorophenyl group enhances its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Phosphodiesterase (PDE) : The compound has been identified as a selective inhibitor of phosphodiesterase-4 (PDE-4), which plays a crucial role in modulating inflammatory responses. PDE-4 inhibitors are being explored for their potential in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
- Antipathogenic Activity : Research indicates that derivatives similar to this compound exhibit antipathogenic effects by inhibiting bacterial toxin production rather than bacterial growth itself. This mechanism is particularly relevant for pathogens like Pseudomonas aeruginosa .
Biological Activity Data
Case Studies
- PDE-4 Inhibition Study : A study demonstrated that this compound effectively reduced airway hyperreactivity in animal models of asthma. The compound showed a significant decrease in eosinophil activity and improved lung histology .
- Antipathogenic Effects : In Drosophila melanogaster models, derivatives of this compound were shown to protect against bacterial infections by reducing the virulence factors of Pseudomonas aeruginosa. The iron-chelating properties were highlighted as a novel mechanism for combating infections without directly inhibiting bacterial growth .
- Cytotoxicity in Cancer Research : The compound's structural analogs have been evaluated for their cytotoxic effects on various cancer cell lines. Results indicated that certain derivatives could induce apoptosis through specific signaling pathways, suggesting potential for further development as anticancer agents .
Q & A
Q. Characterization :
- NMR Spectroscopy : Confirm regiochemistry of the triazole ring and sulfonamide substitution. For example, δ ~8.88 ppm (H-5) and δ ~2.77 ppm (3-CH3) in -NMR .
- LC/MS : Validate molecular weight (e.g., [M+H] at m/z 431.4) .
- HPLC : Ensure purity (>95%) using C18 columns with acetonitrile/water gradients .
How is the initial biological activity of this compound screened in academic research?
Basic Question
Standard protocols include:
- In vitro antiparasitic assays : Test against Plasmodium falciparum (IC determination via SYBR Green assays) .
- Kinase inhibition assays : Use recombinant enzymes (e.g., EGFR-TK) with ADP-Glo™ kits to quantify inhibition .
- Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Q. Data Interpretation :
- Compare IC values with control compounds (e.g., chloroquine for antimalarial studies) .
- Use dose-response curves to calculate efficacy (EC) and toxicity (CC) .
What advanced computational methods are used to study its enzyme inhibition mechanisms?
Advanced Question
Methodology :
Target Selection : Prioritize enzymes with structural homology to known triazolopyridine targets (e.g., falcipain-2 for antimalarial activity) .
Molecular Docking :
- Use AutoDock Vina to predict binding poses. Key parameters: exhaustiveness = 20, grid center on catalytic residues .
- Validate with MD simulations (e.g., GROMACS) to assess binding stability .
Binding Affinity Analysis : Calculate ΔG values and hydrogen-bond interactions (e.g., sulfonamide O with His164 in falcipain-2) .
Case Study :
A docking score of −9.2 kcal/mol was reported for binding to Plasmodium dihydroorotate dehydrogenase, correlating with in vitro IC of 0.8 μM .
How do substituents (e.g., 3-chlorophenyl) influence structure-activity relationships (SAR)?
Advanced Question
SAR Strategies :
Q. Experimental Design :
- Synthesize analogs with varied substituents (e.g., 3-F, 4-OCH) .
- Compare logP (via HPLC) and bioactivity to model QSAR using partial least squares regression .
Key Finding :
3-Chlorophenyl derivatives show optimal balance of lipophilicity (logP = 3.2) and enzyme inhibition (IC < 1 μM) .
How should researchers address contradictions in bioactivity data across studies?
Advanced Question
Common Sources of Discrepancy :
Q. Resolution Strategies :
Meta-Analysis : Normalize data using Z-score transformations across studies .
Orthogonal Assays : Validate antimalarial activity with both SYBR Green and lactate dehydrogenase assays .
Structural Confirmation : Re-characterize batches with conflicting data via -NMR and HRMS .
What methodologies are recommended for analyzing metabolic stability?
Advanced Question
In vitro Protocols :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
